Cas no 1805190-40-2 (2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride)

2-ブロモ-6-シアノ-4-ヒドロキシベンゼンスルホニルクロリドは、有機合成において重要なスルホニル化試薬です。特に医薬品や農薬の中間体としての応用が注目されており、芳香環上のブロモ基とシアノ基、ヒドロキシル基という多官能性を有する点が特徴です。高い反応性を持つスルホニルクロリド基は、アミンやアルコールとの縮合反応に適しており、複雑な分子構造の構築を可能にします。また、結晶性が良好なため精製が容易で、保存安定性にも優れています。これらの特性から、精密有機合成や創薬研究分野での利用価値が高い化合物です。

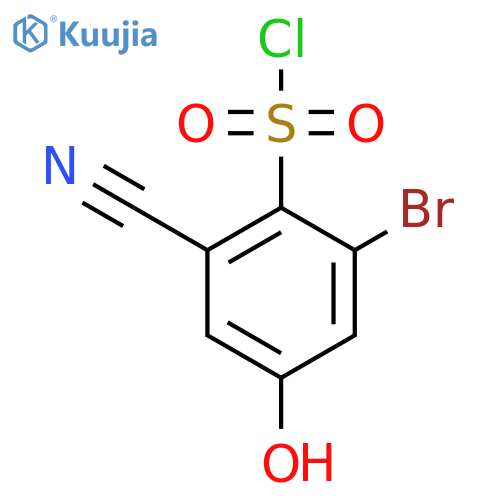

1805190-40-2 structure

商品名:2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride

CAS番号:1805190-40-2

MF:C7H3BrClNO3S

メガワット:296.52561879158

CID:4971123

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride

-

- インチ: 1S/C7H3BrClNO3S/c8-6-2-5(11)1-4(3-10)7(6)14(9,12)13/h1-2,11H

- InChIKey: PTVNCUDIOBKMIN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(C#N)=C1S(=O)(=O)Cl)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 357

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 86.5

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024864-500mg |

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |

1805190-40-2 | 97% | 500mg |

855.75 USD | 2021-06-24 | |

| Alichem | A013024864-250mg |

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |

1805190-40-2 | 97% | 250mg |

494.40 USD | 2021-06-24 | |

| Alichem | A013024864-1g |

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |

1805190-40-2 | 97% | 1g |

1,534.70 USD | 2021-06-24 |

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

1805190-40-2 (2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量